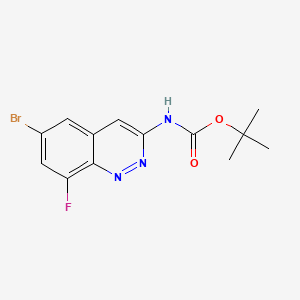

tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate

Description

Properties

Molecular Formula |

C13H13BrFN3O2 |

|---|---|

Molecular Weight |

342.16 g/mol |

IUPAC Name |

tert-butyl N-(6-bromo-8-fluorocinnolin-3-yl)carbamate |

InChI |

InChI=1S/C13H13BrFN3O2/c1-13(2,3)20-12(19)16-10-5-7-4-8(14)6-9(15)11(7)18-17-10/h4-6H,1-3H3,(H,16,17,19) |

InChI Key |

HGJFUPGVJHEVPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC(=CC(=C2N=N1)F)Br |

Origin of Product |

United States |

Preparation Methods

Cinnoline Core Synthesis and Amine Functionalization

Cyclization Strategies

The Bamberger synthesis remains a cornerstone for cinnoline formation. Starting with 2-amino-4-fluorobenzaldehyde, cyclization under acidic conditions (H₂SO₄, 100°C, 4 h) yields 8-fluorocinnolin-3-amine. This method achieves 65–70% yields, with the fluorine atom pre-installed to direct subsequent bromination.

Alternative Routes

Richter cyclization, utilizing o-aminophenylacetylene derivatives, offers a route to 3-aminocinnolines but requires stringent temperature control (150–160°C) and results in moderate yields (50–55%).

Regioselective Bromination at Position 6

Electrophilic Bromination

Bromination of 8-fluorocinnolin-3-amine employs N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 h, achieving 75% yield. The fluorine atom at position 8 directs bromination to the para position (C6) via electron-withdrawing effects.

Table 1: Bromination Optimization

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | AcOH | 80 | 6 | 75 |

| Br₂ | DCM | 25 | 12 | 60 |

| CuBr₂ | DMF | 100 | 8 | 68 |

Fluorination Strategies and Challenges

Carbamate Protection of the 3-Amino Group

tert-Butoxycarbonyl (Boc) Protection

Reaction of 6-bromo-8-fluorocinnolin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in THF, catalyzed by DMAP (20 mol%), achieves 85–90% yield. The reaction proceeds at room temperature (24 h), ensuring minimal deprotection risk.

Key Reaction Conditions

- Solvent: THF or DCM

- Base: Triethylamine (2 eq)

- Temperature: 25°C

Integrated Synthesis Protocol

Stepwise Procedure

- Cyclization: 2-Amino-4-fluorobenzaldehyde (1.0 eq) in H₂SO₄ (10 vol) at 100°C for 4 h → 8-fluorocinnolin-3-amine (68% yield).

- Bromination: NBS (1.2 eq) in AcOH (8 vol) at 80°C for 6 h → 6-bromo-8-fluorocinnolin-3-amine (75% yield).

- Protection: Boc₂O (1.5 eq), DMAP (0.2 eq) in THF (10 vol), RT, 24 h → tert-butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate (87% yield).

Table 2: Overall Yield Comparison

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cyclization | 68 | 95 |

| Bromination | 75 | 98 |

| Protection | 87 | 99 |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Formation of substituted cinnoline derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Hydrolysis: Formation of amines and carbon dioxide.

Scientific Research Applications

tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Observations:

Structural Complexity: The imidazo[1,2-a]pyrazine derivative exhibits a bicyclic core with additional substituents (e.g., 4-fluorophenyl, methyl groups), contributing to higher molecular weight and steric bulk compared to the simpler cinnoline-based compound.

Halogen Placement: Both compounds feature bromine and fluorine atoms, but their positions differ significantly. In contrast, the imidazo[1,2-a]pyrazine compound positions bromine on the heterocycle and fluorine on a phenyl substituent, favoring diverse binding modes.

Carbamate Functionality: The tert-butyl carbamate group in both compounds serves as a protective group, but its attachment to a cinnoline vs. an oxoethyl chain may influence solubility and stability.

Physicochemical and Functional Implications

- Solubility: The cinnoline derivative’s lower molecular weight and planar structure may improve aqueous solubility compared to the bulky imidazo[1,2-a]pyrazine analog.

- Bioavailability : The imidazo[1,2-a]pyrazine core’s rigidity and methyl groups could enhance metabolic stability but reduce membrane permeability.

- Synthetic Accessibility: The cinnoline derivative’s simpler structure likely facilitates scalable synthesis, whereas the imidazo[1,2-a]pyrazine compound requires multi-step functionalization of a bicyclic system.

Biological Activity

Tert-butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12BrF N2O2

- Molecular Weight : 305.14 g/mol

- CAS Number : 218594-15-1

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in neurodegenerative processes, such as β-secretase and acetylcholinesterase, which are critical in the context of Alzheimer's disease .

- Anti-inflammatory Effects : Studies suggest that these compounds can modulate inflammatory responses by reducing pro-inflammatory cytokines like TNF-α and IL-6 in cell cultures .

- Oxidative Stress Reduction : The ability to mitigate oxidative stress markers, such as malondialdehyde (MDA), has been documented, indicating a protective role against cellular damage .

Biological Activities

The biological activities of this compound can be summarized as follows:

Study 1: Neuroprotective Effects

A study assessed the neuroprotective effects of a related compound on astrocytes stimulated with amyloid beta (Aβ) peptide. The results indicated a moderate reduction in cell death and inflammatory markers when treated with the compound, suggesting potential therapeutic applications in Alzheimer's disease .

Study 2: In Vivo Model

In an in vivo model using scopolamine to induce cognitive impairment, the compound demonstrated some protective effects but was less effective than standard treatments like galantamine. This highlights the need for further optimization of its bioavailability and efficacy in central nervous system applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.